molecular formula C13H14INO2 B1602657 tert-Butyl 5-iodo-1H-indole-1-carboxylate CAS No. 374818-66-3

tert-Butyl 5-iodo-1H-indole-1-carboxylate

Cat. No.: B1602657
CAS No.: 374818-66-3
M. Wt: 343.16 g/mol
InChI Key: RMYVMKHVFXTKPF-UHFFFAOYSA-N
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Description

tert-Butyl 5-iodo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The compound features a tert-butyl ester group at the 1-position, an iodine atom at the 5-position, and an indole core structure. This specific arrangement of functional groups imparts unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-iodo-1H-indole-1-carboxylate typically involves the iodination of an indole precursor followed by esterification. One common method starts with 5-iodoindole, which is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable purification methods, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom at the 5-position can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The indole core can participate in various oxidation and reduction reactions, although these are less common for this specific compound.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the indole core.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted indoles can be obtained.

    Oxidation Products: Oxidized derivatives of the indole core.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl 5-iodo-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Indole derivatives, including this compound, have shown potential in various biological applications. They are studied for their anticancer, antimicrobial, and anti-inflammatory properties.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new chemical space in drug discovery.

Comparison with Similar Compounds

    5-Iodoindole: Lacks the tert-butyl ester group, making it less versatile in certain synthetic applications.

    tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect reactivity and selectivity in reactions.

    tert-Butyl 5-chloro-1H-indole-1-carboxylate: Another halogenated analog with different reactivity profiles.

Uniqueness: tert-Butyl 5-iodo-1H-indole-1-carboxylate is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine or chlorine. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications. The tert-butyl ester group also offers protection for the carboxylate functionality, allowing for selective reactions at other positions on the indole ring.

Properties

IUPAC Name

tert-butyl 5-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYVMKHVFXTKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583117
Record name tert-Butyl 5-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374818-66-3
Record name tert-Butyl 5-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-1H-indole, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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